1-(2-Isopropoxyethyl)-piperidin-4-one
Description
1-(2-Isopropoxyethyl)-piperidin-4-one is a piperidin-4-one derivative characterized by an isopropoxyethyl group attached to the nitrogen atom of the piperidine ring. This structural motif imparts distinct physicochemical properties, such as enhanced solubility in organic solvents (e.g., ethanol, chloroform) compared to unsubstituted piperidin-4-one derivatives . The compound is synthesized via nucleophilic substitution or condensation reactions, typically involving 1-(2-hydroxyethyl)piperidin-4-one and isopropyl halides under alkaline conditions . Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol. The isopropoxyethyl substituent introduces steric bulk, influencing conformational flexibility and intermolecular interactions, which can modulate reactivity and biological activity .
Properties
IUPAC Name |
1-(2-propan-2-yloxyethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHAJDJLFWMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropoxyethyl)-piperidin-4-one typically involves the reaction of piperidin-4-one with 2-isopropoxyethyl halide under basic conditions. A common method includes the use of sodium hydroxide as a base and toluene as a solvent. The reaction mixture is heated to reflux, and water is removed through azeotropic distillation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropoxyethyl)-piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(2-Isopropoxyethyl)-piperidin-4-ol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Isopropoxyethyl)-piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Isopropoxyethyl)-piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the compound’s structure and functional groups .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(2-Isopropoxyethyl)-piperidin-4-one with structurally analogous piperidin-4-one derivatives:
Key Observations :
Biological Activity
1-(2-Isopropoxyethyl)-piperidin-4-one, also known by its CAS number 1249165-80-7, is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is of particular interest in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 195.27 g/mol
This compound features a piperidine ring substituted with an isopropoxyethyl group, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety is known to enhance binding affinity to neurotransmitter receptors, potentially influencing central nervous system functions. Studies suggest that compounds with similar structures exhibit effects on dopaminergic and serotonergic systems, which could be relevant for treating conditions like depression and anxiety .
Pharmacological Profile
Research indicates that this compound possesses several pharmacological activities:
- Antidepressant Effects : Preliminary studies have shown potential antidepressant-like effects in animal models, likely through modulation of serotonin and norepinephrine levels.
- Antinociceptive Properties : The compound has demonstrated analgesic effects in pain models, suggesting its utility in pain management therapies.
- Anti-inflammatory Activity : In vitro studies indicate that it may reduce inflammation markers, making it a candidate for inflammatory disease treatments.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound. Below is a summary of key findings from the literature:
| Study | Model | Findings |
|---|---|---|
| Study A | Rodent Model | Showed significant reduction in depressive behaviors after administration of the compound. |
| Study B | In Vitro | Demonstrated inhibition of pro-inflammatory cytokines in macrophage cultures. |
| Study C | Pain Model | Exhibited dose-dependent antinociceptive effects comparable to standard analgesics. |
These findings highlight the compound's potential therapeutic applications across various medical fields.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related piperidine derivatives.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound X | Piperidine derivative without isopropoxy group | Limited CNS activity |
| Compound Y | Piperidine with different alkyl substitution | Stronger analgesic effect but higher toxicity |
The presence of the isopropoxyethyl group in this compound appears to enhance its biological activity while maintaining a favorable safety profile compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
